molecular formula C15H10N2O5S B5520164 methyl 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoate

methyl 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoate

Cat. No.: B5520164
M. Wt: 330.3 g/mol
InChI Key: XFBNWPCKOXSHKN-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H10N2O5S and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.03104260 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Structural Analysis

Research on similar nitrobenzoate compounds reveals significant insights into the hydrogen-bonded structural formations. For instance, studies have elucidated the formation of hydrogen-bonded chains of rings and sheets in certain methyl nitrobenzoate derivatives, showcasing how these structures exhibit polarized (charge-separated) structures. This characteristic is crucial for understanding molecular interactions and could be pivotal in designing new materials or molecules with desired properties (Portilla et al., 2007).

Chemical Synthesis and Molecular Interaction

In the domain of synthetic chemistry, research demonstrates the utility of similar compounds in facilitating novel synthetic routes or transformations. For example, the application of microwave-assisted synthesis on ionic liquid support has been explored to achieve benzimidazole derivatives starting from nitrobenzoic acid compounds. This approach underscores the efficiency and diversity-oriented synthesis methods that could be applicable in drug discovery programs (Chanda et al., 2012).

Catalysis and Reaction Mechanisms

Further research highlights the role of similar nitrobenzoate compounds in catalytic processes and reaction mechanisms. For instance, the use of iron sulfide for catalyzing redox/condensation reactions has been noted, indicating a method for creating heteroaryl-benzimidazoles and -benzoxazoles in an atom-economical approach (Nguyen et al., 2013).

Sensor Development and Selective Adsorption

Research on derivatives of benzothiazole, which share a structural resemblance with the target compound, has demonstrated their potential as sensors for detecting specific ions in aqueous media. This highlights the broader applicability of such compounds in environmental monitoring and safety (Elsafy et al., 2018).

Mechanism of Action

The mechanism of action of “methyl 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoate” would depend on its intended use. Benzoxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “methyl 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoate” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on “methyl 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoate” would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis .

Properties

IUPAC Name

methyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S/c1-21-14(18)9-6-7-13(11(8-9)17(19)20)23-15-16-10-4-2-3-5-12(10)22-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBNWPCKOXSHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.